VapB protein - 147571-32-2

VapB protein

Catalog Number: EVT-1519585
CAS Number: 147571-32-2
Molecular Formula: C27H29ClN6O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

VapB is classified as a type of membrane protein characterized by its ability to interact with proteins containing the FFAT motif (two phenylalanines in an acidic tract). This interaction is vital for the protein's function in organelle tethering. The gene encoding VapB is located on chromosome 20 in humans and has several splice variants, including VapC, which lacks specific functional domains found in VapB. The VAP family consists of two main paralogs in mammals: VapA and VapB, which share approximately 63% sequence identity .

Synthesis Analysis

Methods of Synthesis

The synthesis of VapB typically occurs through standard eukaryotic protein synthesis pathways. In research settings, recombinant VapB can be produced using various expression systems, including bacterial (e.g., Escherichia coli) and mammalian cell lines.

Technical Details:

  • Expression Vectors: Plasmids containing the VapB coding sequence are often used to transform host cells.
  • Induction: Protein expression can be induced using IPTG (isopropyl β-D-1-thiogalactopyranoside) in bacterial systems or through transfection methods in mammalian cells.
  • Purification: Techniques such as affinity chromatography using tags (e.g., His-tag or FLAG-tag) are employed to isolate VapB from cell lysates.
Molecular Structure Analysis

Structure and Data

VapB contains several structural domains:

  • MSP Domain: This domain facilitates interactions with FFAT-containing proteins.
  • Transmembrane Domain: Anchors the protein to the endoplasmic reticulum membrane.
  • Coiled-Coil Domain: Potentially involved in dimerization and interaction with other proteins.

Structural Insights:

  • The crystal structure of the MSP domain reveals a positively charged surface that interacts with the acidic residues of FFAT motifs .
  • Key residues involved in binding include lysine and methionine, which are critical for maintaining the stability of the complex formed with FFAT-containing proteins .
Chemical Reactions Analysis

Reactions and Technical Details

VapB participates in several biochemical reactions primarily related to its role as an organelle tether:

  • Protein-Protein Interactions: VapB binds to various FFAT-containing proteins through its MSP domain, facilitating organelle communication.
  • Post-Translational Modifications: Phosphorylation of residues within the FFAT motif can enhance binding affinity to VapB, indicating a regulatory mechanism for its interactions .
Mechanism of Action

Process and Data

The mechanism by which VapB functions involves:

  1. Organelle Tethering: VapB localizes to contact sites between the endoplasmic reticulum and mitochondria, where it helps maintain proximity between these organelles.
  2. Molecular Interactions: Upon binding to FFAT-containing proteins like PTPIP51, VapB stabilizes these interactions, promoting lipid transfer and signaling pathways essential for cellular homeostasis .

Data Insights:

  • Studies show that mutations in VapB can disrupt its function, leading to impaired organelle communication and contributing to disease pathology .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VapB exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 23 kDa.
  • Solubility: As a membrane protein, it is generally hydrophobic but can be solubilized using detergents during purification processes.
  • Stability: The stability of VapB can be affected by environmental conditions such as pH and ionic strength.

Relevant Data:

  • The protein's interaction with lipids suggests that it may undergo conformational changes upon binding to membrane surfaces .
Applications

Scientific Uses

VapB has several important applications in scientific research:

  • Neurodegenerative Disease Studies: Due to its association with familial amyotrophic lateral sclerosis, VapB serves as a model for studying disease mechanisms.
  • Organelle Dynamics Research: Investigations into how VapB mediates organelle interactions provide insights into cellular organization and function.
  • Biotechnological Applications: Understanding VapB's role in membrane fusion processes may lead to advancements in drug delivery systems or synthetic biology applications.
Structural Characterization of VapB Protein

Domain Architecture: MSP Domain, Coiled-Coil Region, Transmembrane Anchor

Vesicle-associated membrane protein-associated protein B (VAPB) is a type II integral endoplasmic reticulum (ER) membrane protein characterized by three conserved structural domains that dictate its cellular functions. The N-terminal major sperm protein domain (MSPd) adopts a seven-stranded immunoglobulin-like β-sandwich fold (residues 1–125) [6] [9]. This domain contains an electropositive groove that binds FFAT (two phenylalanines in an acidic tract) motifs in partner proteins (e.g., OSBP, CERT) [9] [10]. Hydrophobic pockets flanking this groove stabilize FFAT interactions, enabling VAPB to tether the ER to organelles like the Golgi, mitochondria, and peroxisomes [9].

The central coiled-coil domain (CCd) (residues 126–190) forms α-helical structures that mediate homo- and heterodimerization. Biophysical analyses reveal this domain has a high propensity for coiled-coil formation (probability >90% by COILS/PCOILS algorithms), facilitating oligomerization through hydrophobic heptad repeats [2] [10]. The CCd acts as a flexible spacer, positioning the MSPd for optimal cytosolic interactions [10].

The C-terminal transmembrane anchor (TMd) (residues 217–243) adopts a single-pass α-helical topology that embeds VAPB in the ER membrane. This domain contains a GXXXG dimerization motif critical for transmembrane helix-helix interactions [2] [9]. Mutagenesis studies confirm that GXXXG mutations disrupt VAPB self-association and ER membrane organization [2]. The short cytosolic tail (residues 190–216) between the CCd and TMd is intrinsically disordered, facilitating conformational adaptability during partner binding [10].

Table 1: Structural Domains of VAPB

DomainResidue RangeStructural FeaturesPrimary Functions
MSP domain1–1257-stranded β-sandwich; electropositive grooveFFAT motif binding; organelle tethering
Coiled-coil126–190α-helical; hydrophobic heptad repeatsHomo-/heterodimerization; structural scaffolding
Transmembrane217–243α-helical; contains GXXXG motifER membrane anchoring; oligomerization
Intrinsically Disordered Region190–216Flexible; unstructuredConformational adaptability; post-translational modification sites

Comparative Analysis of Vertebrate VAP Paralogs (VAPA vs. VAPB)

VAPB and its paralog VAPA share 82% sequence identity in their MSP domains but diverge in expression patterns, interaction networks, and disease associations. Both paralogs are ubiquitously expressed, but VAPB shows enriched expression in neuronal tissues (e.g., spinal cord, brain) [4] [9], whereas VAPA predominates in secretory tissues like the liver and pancreas [9]. This tissue specificity suggests distinct physiological roles: VAPB regulates neuronal ER-mitochondria contacts and calcium signaling, while VAPA modulates lipid transfer in metabolically active cells [9] [10].

Functionally, VAPA and VAPB form both homodimers and heterodimers via their CCd and TMd domains [9]. However, proteomic screens identify paralog-specific interactors: VAPA preferentially binds lipid-transfer proteins like FAPP2 and Nir2, while VAPB interacts with mitochondrial tethers (PTPIP51) and autophagy adaptors (SQSTM1/p62) [7] [9]. The P56S mutation in VAPB—but not VAPA—causes familial ALS (ALS8) by triggering aggregation and proteasomal degradation [1] [9]. Notably, VAPB cannot fully compensate for VAPA loss in lipid trafficking, underscoring functional divergence [9].

Table 2: Comparative Features of Vertebrate VAP Paralogs

FeatureVAPAVAPB
Sequence Identity (MSP domain)82% vs. VAPB82% vs. VAPA
Tissue ExpressionUbiquitous; high in liver, pancreasUbiquitous; high in brain, spinal cord
Key InteractorsFAPP2, Nir2, ORP3PTPIP51, SQSTM1, HCN2
Disease LinksNoneALS8 (P56S, T46I mutations)
Functional SpecializationGolgi-ER lipid transferER-mitochondria contacts; autophagy regulation

Oligomerization Mechanisms: Homo- vs. Hetero-Dimer Formation

VAPB oligomerization is mediated synergistically by its coiled-coil and transmembrane domains. The coiled-coil domain (CCd) drives initial dimerization via hydrophobic interactions between heptad repeats, forming parallel α-helical bundles [2] [9]. This is augmented by the transmembrane domain (TMd), where the GXXXG motif enables tight helix-helix packing in the lipid bilayer [2]. Disruption of either domain (e.g., CCd truncation or GXXXG mutation) abolishes oligomerization, confirming dual dependence [2].

VAPB forms homodimers and heterodimers with VAPA, with the latter exhibiting higher stability due to complementary electrostatic surfaces [9] [10]. The ALS-linked P56S mutation triggers pathological oligomerization by inducing conformational changes in the MSP domain: β-strands convert to amphipathic α-helices, exposing hydrophobic patches that promote aggregation [1] [2]. These aggregates recruit wild-type VAPB, depleting functional pools and disrupting FFAT-dependent interactions (e.g., with ORP proteins) [1] [7]. Drosophila models confirm that P56S-VAPB forms insoluble cytoplasmic inclusions, leading to ER disorganization and neuromuscular junction defects [1].

Table 3: VAPB Oligomerization States and Regulatory Mechanisms

Oligomer TypeStabilizing DomainsFunctional ConsequenceImpact of P56S Mutation
HomodimerCCd + TMd (GXXXG motif)Enhances FFAT binding avidityConverts to aggregates; sequesters wild-type VAPB
VAPA-VAPB HeterodimerCCd + TMd; electrostatic complementarityExpands partner protein repertoireDisrupted; reduces VAPA availability
Pathological AggregatesMutant MSPd + CCdN/AInsoluble inclusions; ER restructuring

Post-Translational Modifications Impacting Structural Stability

VAPB undergoes two critical post-translational modifications (PTMs) that regulate its stability and function: ADP-ribosylation and ubiquitination.

ADP-ribosylation at Arg50 (within the MSPd) is catalyzed by the human ADP-ribosyltransferase ARTC1 [3]. This modification requires ARTC3 as a co-factor and enhances VAPB’s ability to regulate ER-mitochondrial calcium flux. Knockdown of ARTC1 dysregulates cytosolic Ca²⁺ levels, confirming this PTM’s role in calcium homeostasis [3]. Structural modeling indicates Arg50 resides near the FFAT-binding groove, suggesting ADP-ribosylation may modulate partner protein recruitment [3].

Ubiquitination targets lysine residues in the disordered C-terminal region (e.g., Lys250, Lys251) [7] [9]. The ALS mutant P56S-VAPB is hyper-ubiquitinated, promoting proteasomal degradation and functional haploinsufficiency [7] [9]. Sequestosome 1 (SQSTM1/p62), an autophagy adapter, binds ubiquitinated P56S-VAPB aggregates but fails to clear them efficiently, contributing to proteotoxicity in motor neurons [7]. Notably, wild-type VAPB is also ubiquitinated under stress, indicating dual roles in quality control and degradation.

Properties

CAS Number

147571-32-2

Product Name

VapB protein

Molecular Formula

C27H29ClN6O5

Synonyms

VapB protein

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